“4-((Tert-butyldimethylsilyloxy)methyl)aniline” is a chemical compound with the CAS Number: 131230-76-7 . Its molecular weight is 237.42 and its IUPAC name is 4-(((tert-butyldimethylsilyl)oxy)methyl)aniline . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
The InChI code for “4-((Tert-butyldimethylsilyloxy)methyl)aniline” is 1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10,14H2,1-5H3 . This indicates that the molecule consists of a tert-butyldimethylsilyloxy group attached to the methyl group, which is further connected to the aniline group.
While specific chemical reactions involving “4-((Tert-butyldimethylsilyloxy)methyl)aniline” are not available, it’s known that similar compounds are used in the synthesis of immunomodulatory agents .
“4-((Tert-butyldimethylsilyloxy)methyl)aniline” appears as a yellow liquid . . The compound should be stored at room temperature .
This compound is often utilized in organic synthesis and medicinal chemistry, particularly as a protective group in the synthesis of more complex molecules. It falls under the category of organosilicon compounds due to the presence of the tert-butyldimethylsilyloxy moiety, which is commonly used for protecting hydroxyl groups in synthetic procedures.
The synthesis of 4-((tert-butyldimethylsilyloxy)methyl)aniline typically involves several steps, primarily focusing on the protection of the hydroxyl group of 4-aminobenzyl alcohol. A common method includes:
The reaction conditions involve:
The molecular structure of 4-((tert-butyldimethylsilyloxy)methyl)aniline can be described as follows:
4-((tert-butyldimethylsilyloxy)methyl)aniline participates in various chemical reactions, notably:
The acylation typically involves:
The mechanism of action for reactions involving 4-((tert-butyldimethylsilyloxy)methyl)aniline generally includes:
The deprotection mechanism involves:
4-((tert-butyldimethylsilyloxy)methyl)aniline finds applications primarily in:
4-((Tert-Butyldimethylsilyloxy)methyl)aniline is a synthetic organic compound with the systematic IUPAC name 4-(((tert-butyldimethylsilyl)oxy)methyl)aniline. Its molecular formula is C₁₃H₂₃NOSi, corresponding to a molecular weight of 237.41 g/mol [4] [6] [7]. The structure integrates two key functional groups: a primary aniline (-NH₂) attached to a para-substituted benzene ring and a tert-butyldimethylsilyl (TBS or TBDMS) ether linked via a methylene (-CH₂-) spacer. This architecture classifies it as a silyl-protected benzyl alcohol derivative, where the TBS group masks the hydroxyl functionality of 4-(aminophenyl)methanol [3] [9].
Alternative names include:
Table 1: Physicochemical Properties
| Property | Value | Measurement Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NOSi | [4] [6] |
| Molecular Weight | 237.41 g/mol | [6] [7] |
| Boiling Point | Not publicly documented | - |
| LogP (Lipophilicity) | 2.88 (Consensus) | [6] |
| Water Solubility | 0.0547 mg/mL (ESOL model) | [6] |
| Topological Polar Surface Area | 35.25 Ų | [6] |
The SMILES notation is NC1=CC=C(COSi(C(C)(C)C)C)C=C1, and its InChIKey is WYUUHAORVPRPFB-UHFFFAOYSA-N, confirming stereochemical uniqueness [6] [7].
The compound’s origin is tied to advancements in silyl protecting group chemistry. The tert-butyldimethylsilyl (TBS) group was pioneered in 1972 by Nobel laureate Elias James Corey, who addressed limitations of trimethylsilyl (TMS) ethers by developing hydrolytically stable alternatives [9]. Corey’s key innovation used imidazole and dimethylformamide (DMF) to catalyze TBSCl reactions with alcohols, achieving high yields previously unattainable [9]. This methodology enabled practical access to TBS-protected alcohols, including benzylic types like 4-((tert-butyldimethylsilyloxy)methyl)aniline.
The specific compound emerged in the 1990s alongside growing demand for orthogonally protected intermediates in complex synthesis. Its CAS registry (131230-76-7) dates to 1995–1996, coinciding with expanded use of silyl groups in peptide and natural product chemistry [7]. Modern refinements, such as iodine-catalyzed silylation (Bartoszewicz, 2008) or proazaphosphatrane-mediated methods (Verkade, 1997), further optimized its synthesis [9].
Silyl ethers serve as temporary "masks" for hydroxyl groups, preventing unwanted side reactions during multistep syntheses. The TBS group in 4-((tert-butyldimethylsilyloxy)methyl)aniline exemplifies this role with three critical attributes:
Controlled Stability: TBS ethers exhibit 10⁴-fold greater hydrolytic stability than TMS ethers. They resist basic conditions (pH > 12) and nucleophiles (e.g., Grignard reagents, enolates) but cleave selectively under acidic conditions or fluoride exposure [3] [9]. This balance allows chemists to preserve the alcohol function while modifying other sites (e.g., the aniline group).
Orthogonal Deprotection: TBS groups can be removed in the presence of other alcohol-protecting groups. For example:
Table 2: Orthogonal Deprotection Strategies for Silyl Ethers
| Reagent/Conditions | Target Silyl Group | Tolerated Groups | Reference |
|---|---|---|---|
| Acetic acid/H₂O (25°C) | TBS | TBDPS, THP, Acetonide | [9] |
| Tetrabutylammonium fluoride (TBAF) | TBS, TBDPS | Acetate, Benzyl | [9] |
| Oxone (50% aq. MeOH) | Primary TBS | Secondary/Tertiary TBS, Phenolic TBS | [5] |
| Hf(OTf)₄ (0.05–3 mol%) | TBS | TBDPS, TIPS, Benzyl | [9] |
This compound’s utility is evident in drug discovery, such as in macrocyclic inhibitors targeting parasitic diseases (e.g., leishmaniasis), where protected intermediates streamline the synthesis of complex scaffolds [2]. The TBS group’s role as a "chemical equivalent of painter’s tape" [3] underscores its indispensability in modern organic methodology.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: